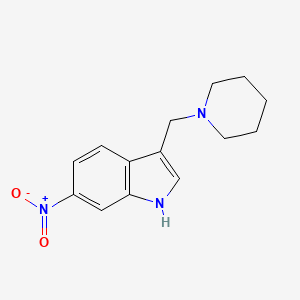
3-(1-苄基-1,2,3,6-四氢吡啶-4-基)-5-硝基-1H-吲哚
描述
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole is a useful research compound. Its molecular formula is C20H19N3O2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和结构分析:一项研究描述了取代吲哚与 N-苄基-4-哌啶酮缩合生成 3-(1-苄基-1,2,3,6-四氢吡啶-4-基)-1H-吲哚,强调了获得合理产率所需的特定条件 (Gharagozloo, Miyauchi, & Birdsall, 1996).
受体结合和拮抗特性:另一项研究重点关注 N1-芳基磺酰基-3-(1,2,3,6-四氢吡啶-4-基)吲哚衍生物的合成和评估,发现它们对 5-HT6 受体具有高亲和力,某些类似物显示出有希望的拮抗特性 (Cole et al., 2005).
5-HT6 受体的激动剂特性:一项相关研究开发了 2-烷基-3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚作为新型 5-HT6 受体激动剂,其中特定化合物表现出有效的激动剂特性 (Mattsson et al., 2005).
高亲和力人 5-HT(1B/1D) 配体:研究还包括开发 3-(2-吡咯烷-1-基乙基)-5-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚衍生物,它们被鉴定为高亲和力人 5-HT(1B/1D) 配体 (Egle et al., 2004).
在抗高血压药物中的应用:5-硝基苯并咪唑与吲哚衍生物作为新型血管紧张素 II 受体拮抗剂的开发,具有显着的抗高血压活性,是另一种应用 (Zhu et al., 2014).
催化应用:一项关于具有正常和螺环螯合环的钯环的研究,由具有吲哚核心的双齿和三齿配体设计,展示了它们在各种化学反应中作为催化剂的应用 (Singh et al., 2017).
属性
IUPAC Name |
3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-5-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-23(25)17-6-7-20-18(12-17)19(13-21-20)16-8-10-22(11-9-16)14-15-4-2-1-3-5-15/h1-8,12-13,21H,9-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMRKCGHFBKBME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=C2C=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

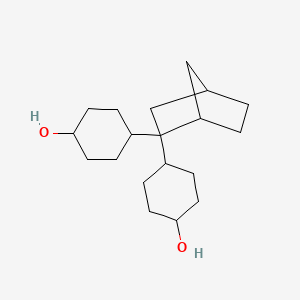

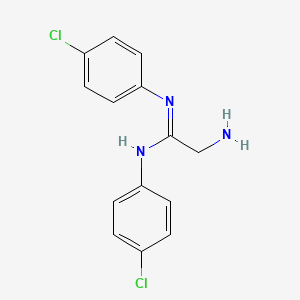
![4-[Dimethylamino(methylsulfanyl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B8040651.png)
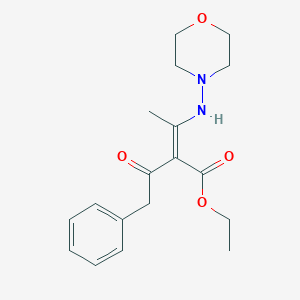
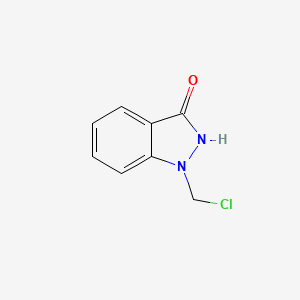
![N-cyclohexyl-N'-[3-(cyclohexylamino)propyl]-N'-methylpropane-1,3-diamine](/img/structure/B8040666.png)
![(1S,5S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B8040668.png)
![tert-butyl (1R,5S)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B8040676.png)
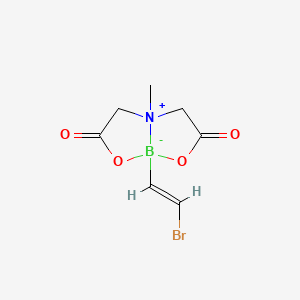
![2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B8040696.png)

